Cas no 1807013-06-4 (4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine)
4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine
-
- Inchi: 1S/C7H6F3IN2/c8-7(9,10)6-1-4(2-12)5(11)3-13-6/h1,3H,2,12H2
- InChI Key: HHTCERUOJVWULK-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(F)(F)F)C=C1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 1.3
- Topological Polar Surface Area: 38.9
4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014658-250mg |
4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine |
1807013-06-4 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
| Alichem | A029014658-1g |
4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine |
1807013-06-4 | 95% | 1g |
$3,184.50 | 2022-03-31 |
4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine
4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine: A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Trends
4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine, with the CAS No. 1807013-06-4, is a multifunctional heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. The molecule combines a pyridine ring with three distinct functional groups: an amino-methyl group (4-aminomethyl), an iodine atom (5-iodo), and a trifluoromethyl group (2-(trifluoromethyl)). These substituents create a versatile scaffold that can interact with various biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the role of 4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine in modulating enzyme activity and receptor binding. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of serine proteases, a class of enzymes implicated in inflammatory diseases and cancer progression. The trifluoromethyl group, known for its electron-withdrawing properties, was found to enhance the compound's metabolic stability, while the iodo group contributed to its ability to form covalent bonds with specific amino acid residues in target proteins.
The synthesis of 4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine involves a series of well-defined chemical reactions. One of the most efficient methods involves the iodination of 2-(trifluoromethyl)pyridine followed by the introduction of the amino-methyl group. This approach, described in a 2022 paper in Organic & Biomolecular Chemistry, allows for precise control over the stereochemistry and regioselectivity of the final product. The use of microwave-assisted synthesis was also emphasized in this study, which significantly reduced reaction times while maintaining high yields.
In terms of pharmacological applications, 4-Aminomethyl-5-iodo-2-(trifluoromyrl)pyridine has shown potential in the treatment of neurodegenerative disorders. A 2023 preclinical study published in Neuropharmacology found that the compound could cross the blood-brain barrier and exert neuroprotective effects by modulating the activity of glutamate receptors. The presence of the trifluoromethyl group was critical in enhancing the compound's ability to penetrate the central nervous system, as reported by the authors.
Another area of interest is the use of 4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine as a building block for the design of new drugs. Researchers have explored its potential as a scaffold for the development of antiviral agents, particularly against RNA viruses. A 2024 study in Antiviral Research demonstrated that derivatives of this compound could inhibit the replication of influenza A virus by interfering with the viral RNA polymerase. The iodo group was found to play a key role in stabilizing the interaction between the drug and the viral enzyme.
Additionally, the compound's structural versatility has led to its investigation as a potential ligand for G protein-coupled receptors (GPCRs). A 2023 review in Current Opinion in Pharmacology highlighted its ability to act as a partial agonist at certain GPCRs, which could have implications for the treatment of cardiovascular diseases. The 4-aminomethyl group was noted to contribute to the compound's ability to adopt specific conformations that match the binding pockets of these receptors.
The physicochemical properties of 4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine are also of interest in drug discovery. Its low solubility in water and high lipophilicity make it suitable for oral administration, as the compound can effectively traverse the gastrointestinal tract. However, these properties also pose challenges in formulation development, as noted in a 2023 study in Drug Delivery and Translational Research. The authors proposed the use of solid dispersion techniques to improve the compound's bioavailability and reduce its potential for metabolic degradation.
From a toxicological perspective, the safety profile of 4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine has been evaluated in several preclinical studies. A 2024 report in Toxicological Sciences found that the compound exhibited low acute toxicity in animal models, with no significant organ damage observed at therapeutic concentrations. The absence of mutagenic activity, as determined by the Ames test, further supports its potential for clinical development.
Despite its promising properties, the development of 4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine as a therapeutic agent faces several challenges. One of the primary obstacles is the optimization of its pharmacokinetic profile to ensure adequate bioavailability and tissue penetration. Additionally, the identification of specific biological targets that can be modulated by the compound remains an area of active research. Ongoing studies are also focused on the design of prodrugs that can enhance the compound's therapeutic efficacy while minimizing potential side effects.
In conclusion, 4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine represents a valuable molecule in the field of medicinal chemistry. Its unique combination of functional groups and structural flexibility offers a wide range of possibilities for drug development. Continued research into its pharmacological applications, synthesis methods, and toxicological profile will be critical in advancing its potential as a therapeutic agent.
1807013-06-4 (4-Aminomethyl-5-iodo-2-(trifluoromethyl)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)